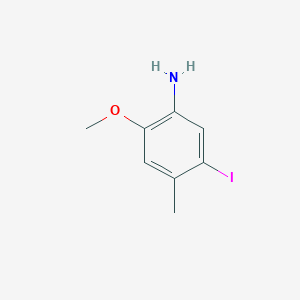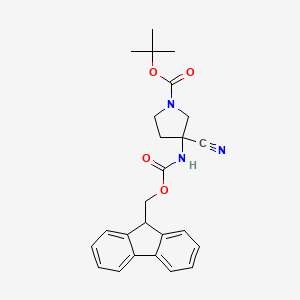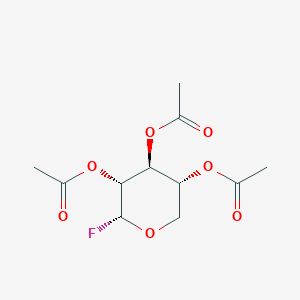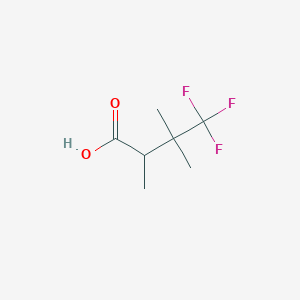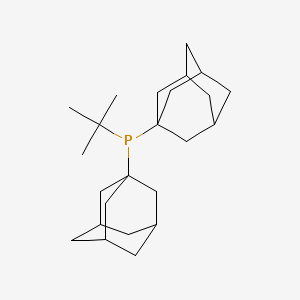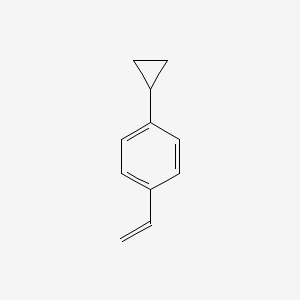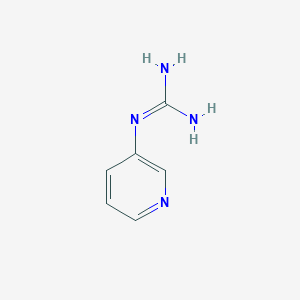
1-(Pyridin-3-yl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyridin-3-yl)guanidine is a heterocyclic organic compound that features a guanidine group attached to a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the pyridine and guanidine functionalities imparts unique chemical properties to this molecule, making it a versatile scaffold for further chemical modifications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Pyridin-3-yl)guanidine can be synthesized through several methods. One common approach involves the reaction of pyridine-3-carboxylic acid with a guanidine derivative under suitable conditions. Another method includes the use of pyridine-3-amine, which is reacted with a guanidine reagent such as S-methylisothiourea or cyanamide in the presence of a base like sodium hydroxide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through column chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Pyridin-3-yl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the guanidine group to an amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Amines derived from the reduction of the guanidine group.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Pyridin-3-yl)guanidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.
Wirkmechanismus
The mechanism of action of 1-(Pyridin-3-yl)guanidine involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and ionic interactions with biological molecules, while the pyridine ring can participate in π-π stacking interactions. These interactions enable the compound to modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- 1-(Pyridin-2-yl)guanidine
- 1-(Pyridin-4-yl)guanidine
- 1-(Pyrazin-2-yl)guanidine
Comparison: 1-(Pyridin-3-yl)guanidine is unique due to the position of the guanidine group on the pyridine ring, which affects its chemical reactivity and biological activity. Compared to 1-(Pyridin-2-yl)guanidine and 1-(Pyridin-4-yl)guanidine, the 3-position attachment provides distinct steric and electronic properties. Additionally, 1-(Pyrazin-2-yl)guanidine, with a pyrazine ring, exhibits different reactivity due to the presence of an additional nitrogen atom in the ring .
Eigenschaften
Molekularformel |
C6H8N4 |
|---|---|
Molekulargewicht |
136.15 g/mol |
IUPAC-Name |
2-pyridin-3-ylguanidine |
InChI |
InChI=1S/C6H8N4/c7-6(8)10-5-2-1-3-9-4-5/h1-4H,(H4,7,8,10) |
InChI-Schlüssel |
UHLKYVNSNIWKGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)N=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



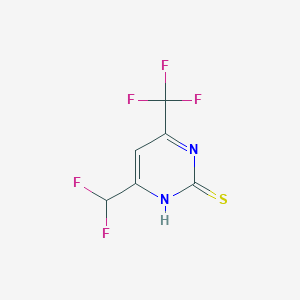
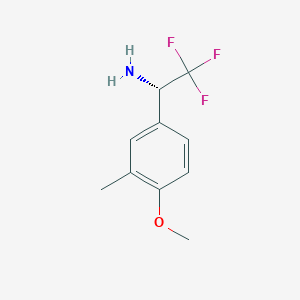
![Tert-butyl (2S,3R)-3-[4-(trifluoromethyl)phenyl]aziridine-2-carboxylate](/img/structure/B12851210.png)


![6-Bromoisoxazolo[5,4-b]pyridine](/img/structure/B12851238.png)

